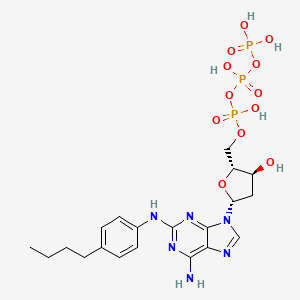

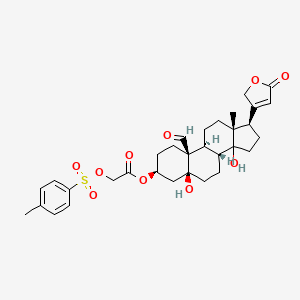

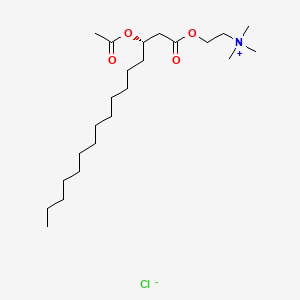

![molecular formula C10H18O B1222147 [4-(Prop-1-en-2-yl)cyclohexyl]methanol CAS No. 22521-57-9](/img/structure/B1222147.png)

[4-(Prop-1-en-2-yl)cyclohexyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-Isopulegone, also known as pulegone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. cis-Isopulegone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-isopulegone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cis-isopulegone can be found in fats and oils. This makes cis-isopulegone a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Analytical Chemistry and Detection Techniques

- Methanol Detection in Fermentation Products : Methanol, a compound related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, can be effectively detected using a hybrid capillary electrophoresis device with electrochemical preprocessing and contactless conductivity detection. This technique is particularly useful for identifying methanol concentrations in products like moonshine, offering an alternative to traditional chromatographic methods (Santos et al., 2017).

Organic Synthesis and Catalysis

- Methanol as a Hydrogen Donor in Homogeneous Catalysis : Methanol, closely related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, serves as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols. This process often results in the oxidation of methanol to methyl formate, demonstrating its utility in organic synthesis (Smith & Maitlis, 1985).

Pharmacological Research

- Enantio-Specific Antitubercular Activity : Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, a compound structurally similar to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, has been studied for its enantio-specific antitubercular activity. This research emphasizes the importance of evaluating individual stereoisomers for pharmacological activity, with specific isomers showing potent antitubercular properties (Shekar et al., 2014).

Environmental Applications

- MCHM in Coal Beneficiation : 4-Methyl cyclohexane methanol (MCHM), a compound related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, is used in coal beneficiation. Studies have shown that MCHM is either volatilized or sorbed during the beneficiation process, indicating its limited transport out of coal beneficiation plants under normal conditions (He, Noble, & Ziemkiewicz, 2015).

Propiedades

Número CAS |

22521-57-9 |

|---|---|

Nombre del producto |

[4-(Prop-1-en-2-yl)cyclohexyl]methanol |

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(4-prop-1-en-2-ylcyclohexyl)methanol |

InChI |

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |

Clave InChI |

GMYHXOPIKMGWOM-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CCC(CC1)CO |

SMILES canónico |

CC(=C)C1CCC(CC1)CO |

Descripción física |

Solid |

Sinónimos |

cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

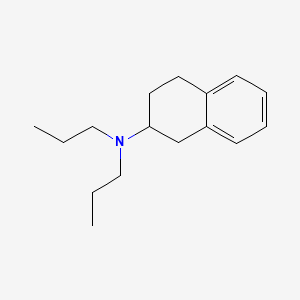

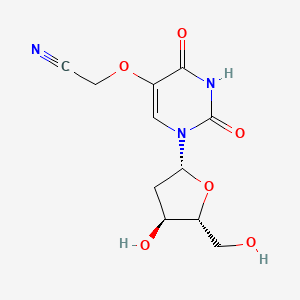

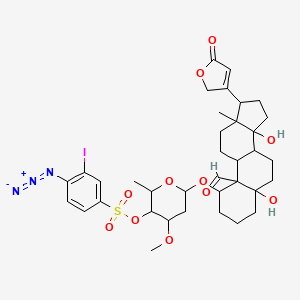

![Methoxymethyl 7-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxo-imidazolidin-1-YL]-3,3-dimethyl-6-oxo-2-thia-5-azabicyclo[3.2.0]heptane-4-carboxylate](/img/structure/B1222073.png)

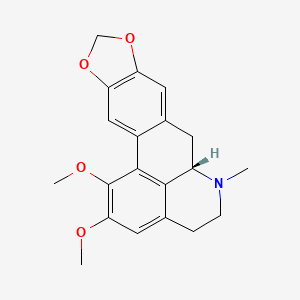

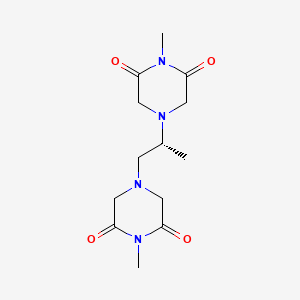

![Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl-](/img/structure/B1222082.png)